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Compound of Interest

Compound Name:
3-(Hydroxymethyl)-3-

methylcyclobutanone

Cat. No.: B1383335 Get Quote

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer

improved potency, selectivity, and pharmacokinetic properties is perpetual. Small, strained ring

systems have emerged as powerful tools for exploring three-dimensional chemical space,

offering rigid frameworks that can orient pharmacophoric elements in precise vectors. This

guide focuses on 3-(hydroxymethyl)-3-methylcyclobutanone (CAS Number: 1523617-87-9),

a bifunctional building block with significant, yet largely untapped, potential for drug

development.

While specific applications of this molecule are nascent, its structural motifs—a reactive ketone,

a primary alcohol for derivatization, and a rigid cyclobutane core—position it as a strategic

asset. This document will provide a comprehensive overview of its chemical properties,

propose robust synthetic strategies, and, by drawing analogies to well-documented congeners,

explore its potential applications in creating next-generation therapeutics. This guide is

intended for researchers, medicinal chemists, and drug development professionals seeking to

leverage novel carbocyclic scaffolds in their discovery programs.

Part 1: The Strategic Value of the Cyclobutane
Scaffold in Medicinal Chemistry
The cyclobutane ring is increasingly utilized in drug design to address key challenges in

efficacy and developability.[1] Unlike flexible aliphatic chains or larger cycloalkanes, its

puckered, rigid conformation provides a defined three-dimensional structure. This rigidity can
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be instrumental in locking a molecule into a bioactive conformation, thereby enhancing binding

affinity and selectivity for its biological target.

Key advantages of incorporating a cyclobutane moiety include:

Conformational Rigidity: The constrained ring system reduces the entropic penalty upon

binding to a protein target, potentially leading to higher potency.

Three-Dimensional Vectorial Projection: Substituents are held in well-defined spatial

arrangements, allowing for precise probing of protein binding pockets.[1]

Improved Metabolic Stability: The cyclobutane core is often more resistant to metabolic

degradation compared to more flexible alkyl chains or certain aromatic systems, which can

improve a drug candidate's pharmacokinetic profile.[1]

Aryl Isostere: It can serve as a non-planar, saturated bioisostere for aromatic rings, helping

to improve solubility and escape the "flatland" of traditional aromatic drug candidates.[1]

Prominent examples of drugs and clinical candidates incorporating this scaffold, such as the

anticancer agent Carboplatin, validate its utility.[1] Furthermore, cyclobutanone derivatives

have been successfully developed as inhibitors of bacterial enzymes like diaminopimelate

desuccinylase (DapE), highlighting their potential in developing new antibiotics.[2]

Part 2: Physicochemical Properties and
Characterization
Understanding the fundamental properties of 3-(hydroxymethyl)-3-methylcyclobutanone is

essential for its application.

Physicochemical Data
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Property Value Source

CAS Number 1523617-87-9 [3]

Molecular Formula C₆H₁₀O₂ [3]

Molecular Weight 114.14 g/mol [3][4]

Appearance Colourless liquid (predicted) [3]

Density 1.1 ± 0.1 g/cm³ [4]

Boiling Point 197.8 ± 13.0 °C at 760 mmHg [4]

Flash Point 77.1 ± 12.4 °C [4]

LogP -0.74 (predicted) [4]

Projected Spectroscopic Profile
While experimental spectra are not widely published, the structure allows for a confident

prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality

control.

¹H NMR: The spectrum is expected to show diastereotopic protons for the CH₂ groups of the

cyclobutane ring, appearing as complex multiplets. A singlet would correspond to the methyl

group, and a singlet (or broad singlet) for the alcohol proton. The methylene protons of the

hydroxymethyl group would likely appear as a singlet or a pair of doublets if rotation is

hindered.

¹³C NMR: Key signals would include a carbonyl carbon (~200-210 ppm), a quaternary carbon

bearing the hydroxyl and methyl groups, and several aliphatic carbons corresponding to the

cyclobutane ring and methyl group.

IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around

1750-1780 cm⁻¹ (characteristic of a strained cyclobutanone) and a broad hydroxyl (O-H)

stretch around 3200-3600 cm⁻¹.

Part 3: Proposed Synthetic Strategies
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The synthesis of 3-(hydroxymethyl)-3-methylcyclobutanone is not extensively documented.

However, logical and robust synthetic routes can be proposed based on established

organometallic and cycloaddition chemistries. Below is a detailed, plausible protocol for its

preparation.

Protocol: Synthesis via Grignard Addition to a Diketo-
Ester Precursor
This strategy relies on the regioselective addition of a methyl group to a readily available

cyclobutane precursor, followed by reduction. The causality behind this choice is the high

reliability of Grignard reactions and the commercial availability of similar starting materials.

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylate This step is a foundational reaction to

create the core cyclobutane structure. A [2+2] cycloaddition between diketene and an

appropriate ketene acetal, followed by hydrolysis and decarboxylation, is a common industrial

route.

Step 2: Protection of the Ketone To ensure the Grignard reagent reacts selectively with the

ester, the ketone must be protected, typically as a ketal.

Reagents: 3-Oxocyclobutane-1-carboxylic acid ethyl ester, ethylene glycol, p-toluenesulfonic

acid (catalyst), toluene.

Procedure:

Combine the starting ester, ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in

toluene.

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

Monitor the reaction by TLC or GC-MS until completion.

Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected

keto-ester.
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Causality: The ketal is stable to the basic conditions of the Grignard reaction but can be

easily removed under acidic conditions.

Step 3: Grignard Addition This step introduces the key methyl and hydroxymethyl

functionalities.

Reagents: Protected keto-ester, methylmagnesium bromide (2.2 eq) in THF.

Procedure:

Dissolve the protected keto-ester in anhydrous THF under an inert atmosphere (N₂ or Ar)

and cool to 0 °C.

Add the methylmagnesium bromide solution dropwise, maintaining the temperature below

5 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Quench the reaction carefully by slow addition of saturated ammonium chloride solution.

Extract the product with ethyl acetate, dry the organic layers, and concentrate.

Causality: Using two equivalents of the Grignard reagent allows for addition to the ester

carbonyl, forming a tertiary alcohol after workup.

Step 4: Deprotection and Oxidation The final steps involve removing the ketal and selectively

oxidizing the more accessible secondary alcohol. This is a hypothetical alternative leading to a

related structure, but for our target, we would deprotect to reveal the ketone.

Reagents: Crude product from Step 3, aqueous HCl.

Procedure:

Dissolve the crude tertiary alcohol in a mixture of acetone and 2M HCl.

Stir at room temperature until TLC indicates complete removal of the ketal.

Neutralize with sodium bicarbonate and extract with ethyl acetate.
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Purify by column chromatography on silica gel to yield 3-(hydroxymethyl)-3-
methylcyclobutanone.

Step 1: Precursor Synthesis

Step 2: Ketone Protection

Step 3: Grignard Addition

Step 4: Deprotection

Diketene Precursors

3-Oxocyclobutane-1-carboxylate

[2+2] Cycloaddition

Protected Keto-Ester

Ethylene Glycol, p-TsOH

Tertiary Alcohol Intermediate

2.2 eq. MeMgBr

3-(hydroxymethyl)-3-methylcyclobutanone

Aqueous Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-(hydroxymethyl)-3-methylcyclobutanone.
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Part 4: Potential Applications in Drug Development
(by Analogy)
The true potential of 3-(hydroxymethyl)-3-methylcyclobutanone can be illuminated by

examining the established applications of its six-membered ring analog, (R)-3-

(hydroxymethyl)cyclohexanone. This analog is a validated building block in medicinal

chemistry.[4][5]

Intermediate for Potent Anti-Inflammatory Agents
(R)-3-(hydroxymethyl)cyclohexanone is a crucial precursor for the synthesis of TBE-31, a

potent activator of the Nrf2 pathway.[5] The Nrf2 pathway is a critical cellular defense

mechanism against oxidative stress and inflammation.[5]

Mechanism of Action: TBE-31 activates the transcription factor Nrf2, which regulates the

expression of numerous antioxidant and cytoprotective genes.

Role of the Scaffold: The chiral cyclohexanone-derived core provides the rigid tricyclic

framework necessary for potent biological activity.

Projected Role for 3-(hydroxymethyl)-3-methylcyclobutanone: Replacing the cyclohexanone

core with our cyclobutanone target could lead to a new class of Nrf2 activators. The more

compact and rigid cyclobutane ring would alter the angles and distances between key

pharmacophoric groups, potentially leading to:

Novel Selectivity: Different binding interactions within the Keap1-Nrf2 complex.

Altered Pharmacokinetics: Changes in solubility, cell permeability, and metabolic stability.
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Caption: Hypothetical modulation of the Nrf2 pathway by a cyclobutanone-based agent.

Precursor for Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides, where the ribose sugar is replaced by a cycloalkane ring, are a major

class of antiviral drugs. This modification prevents glycosidic bond cleavage, leading to

enhanced metabolic stability.[4]

Role of the Scaffold: (R)-3-(hydroxymethyl)cyclohexanone provides a scaffold to mimic the

ribose sugar, enabling the synthesis of nucleoside analogs with improved pharmacokinetic
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properties.[4]

Projected Role for 3-(hydroxymethyl)-3-methylcyclobutanone: The cyclobutane ring offers a

smaller, more constrained scaffold for creating novel carbocyclic nucleosides. This could be

particularly advantageous for targeting viral polymerases or other enzymes where a compact

inhibitor is beneficial. The bifunctional nature of 3-(hydroxymethyl)-3-methylcyclobutanone
allows for the introduction of a nucleobase at one position and further derivatization at the

hydroxymethyl group to mimic the 5'-hydroxyl of a natural nucleoside.

Part 5: Safety and Handling
While specific toxicology data for 3-(hydroxymethyl)-3-methylcyclobutanone is limited,

hazard information for structurally related cyclobutanones provides a basis for safe handling.

Related compounds are often classified with the following hazards:

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

Use in a well-ventilated area or chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves (e.g., nitrile), and a lab coat.

Avoid inhalation of vapors and direct contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions
3-(hydroxymethyl)-3-methylcyclobutanone represents a promising, albeit underexplored,

building block for modern drug discovery. Its rigid four-membered ring, combined with versatile

ketone and alcohol functional groups, provides a unique scaffold for constructing novel

therapeutics. By drawing parallels with the well-established utility of the cyclobutane core and
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its cyclohexanone analogs, we can project its potential in developing novel anti-inflammatory

agents, antiviral carbocyclic nucleosides, and other bioactive molecules.

Future research should focus on developing and optimizing scalable synthetic routes to this

compound, followed by its systematic incorporation into discovery programs to probe its utility

as a pharmacophoric scaffold. The insights gained will undoubtedly expand the toolbox of

medicinal chemists and may lead to the development of drug candidates with superior efficacy

and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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